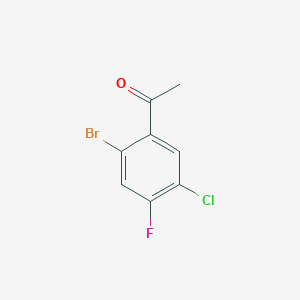

2'-Bromo-5'-chloro-4'-fluoroacetophenone

Description

2'-Bromo-5'-chloro-4'-fluoroacetophenone (CAS 63529-30-6) is a halogenated acetophenone derivative with the molecular formula C₈H₅BrClFO and a molecular weight of 251.48 g/mol . Structurally, it features bromo, chloro, and fluoro substituents at the 2'-, 5'-, and 4'-positions of the acetophenone ring, respectively. This compound is classified as a toxic solid (UN 2811, hazard class 6.1) and requires stringent handling protocols, including protective equipment and proper ventilation . Its primary applications include use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-(2-bromo-5-chloro-4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLJFRBTOHRXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Br)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-chloro-4’-fluoroacetophenone typically involves the bromination of 5’-chloro-4’-fluoroacetophenone. This can be achieved using brominating agents such as pyridine hydrobromide perbromide in acetic acid as a solvent. The reaction is carried out at elevated temperatures, around 90°C, with a molar ratio of substrate to brominating agent being 1.0:1.1 .

Industrial Production Methods: Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process is optimized for high yield, safety, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-5’-chloro-4’-fluoroacetophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

Nucleophilic Substitution: Substituted acetophenones with various functional groups.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

- The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer treatments. Its halogenated structure can enhance biological activity and selectivity towards specific biological targets.

2. Agrochemical Synthesis

- 2'-Bromo-5'-chloro-4'-fluoroacetophenone is also utilized in developing agrochemicals, such as herbicides and fungicides. The halogen substituents improve the efficacy and stability of these compounds against environmental degradation.

Research has shown that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Studies indicate that halogenated acetophenones can possess significant antimicrobial activity against a range of pathogens.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell growth, making them candidates for further investigation in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various halogenated acetophenones, including this compound, against bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth, indicating potential use as an antimicrobial agent.

Case Study 2: Synthesis of Anticancer Agents

In another research effort, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell proliferation. The findings suggested that modifications to the compound's structure could enhance its anticancer properties, warranting further exploration into its mechanism of action.

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-chloro-4’-fluoroacetophenone depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The carbonyl group in the acetophenone moiety can participate in various redox reactions, altering its oxidation state and forming different products. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Analysis of Halogenated Acetophenones

Biological Activity

2'-Bromo-5'-chloro-4'-fluoroacetophenone is a halogenated acetophenone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by multiple halogen substituents, suggests possible interactions with biological targets, making it a candidate for various pharmacological studies.

The molecular formula of this compound is C8H5BrClF O, and it exhibits properties typical of halogenated organic compounds. The presence of bromine, chlorine, and fluorine atoms can significantly influence the compound's reactivity and biological interactions.

Cytotoxicity

Cytotoxicity assays are essential for evaluating the potential of compounds to inhibit cell growth or induce cell death. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

The data indicates that the compound is particularly potent against A549 cells, suggesting a possible mechanism involving inhibition of proliferation.

Case Studies

A study focusing on the biotransformation of halogenated acetophenones utilized Rhodotorula rubra KCh 82 to convert 2-bromo-4'-chloroacetophenone into its corresponding alcohol with significant enantiomeric excess. This method underscores the potential for using microbial systems to enhance the selectivity and yield of desired biological active forms of halogenated compounds .

Toxicological Profile

This compound has been classified as harmful if swallowed and causes skin irritation. Long-term exposure may lead to systemic effects, highlighting the importance of evaluating safety profiles in drug development .

Table 2: Toxicological Data

| Endpoint | Result |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Irritation | Causes irritation |

| Eye Damage | Causes serious damage |

Q & A

Q. What are the standard synthetic pathways for 2'-Bromo-5'-chloro-4'-fluoroacetophenone?

The compound is typically synthesized via sequential halogenation of acetophenone derivatives. For example, fluorinated chalcones can be cyclized using reagents like DMSO/I₂ or DMSO/CuCl₂ to introduce halogen substituents . Key steps include:

- Halogenation : Bromine and chlorine are introduced via electrophilic substitution or directed ortho-metalation.

- Cyclization : DMSO/I₂ promotes cyclization to form fluorinated chromones, while DMSO/CuCl₂ introduces chlorine at specific positions .

- Purification : Recrystallization or column chromatography ensures purity (>97% by GC/HPLC) .

Q. How is the compound characterized structurally?

Structural elucidation relies on:

- NMR Spectroscopy : and NMR identify halogen and ketone groups (e.g., NMR confirms fluorine position) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 251.48 g/mol for C₈H₅BrClFO) .

- X-ray Crystallography : SHELXL refines crystal structures, resolving halogen positioning and bond angles .

Q. What safety protocols are critical for handling this compound?

- Storage : Store at 0–6°C to prevent decomposition .

- Toxicity : Classified as a toxic solid (UN 2811); use PPE and fume hoods to avoid inhalation or skin contact .

- Disposal : Incinerate in compliance with hazardous waste regulations .

Advanced Research Questions

Q. How can synthesis yields be optimized for halogenated acetophenones?

- Reagent Ratios : Excess CuCl₂ in DMSO increases chlorination efficiency (e.g., 85% yield for 3-chloro derivatives) .

- Temperature Control : Halogenation at 60–80°C minimizes side reactions .

- Isotopic Labeling : Deuterated analogs (e.g., 2-Bromo-4′-fluoroacetophenone-2′,3′,5′,6′-d₄) track reaction pathways via NMR .

Q. How do researchers resolve contradictions in spectral data during structural analysis?

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3′-Bromo-4′-fluoroacetophenone vs. 2′-Bromo-4′-fluoroacetophenone) .

- Computational Modeling : DFT calculations predict chemical shifts to confirm substituent positions .

- Crystallographic Refinement : SHELXPRO resolves ambiguities in electron density maps for halogens .

Q. What role does this compound play in synthesizing bioactive molecules?

- Antimicrobial Agents : Fluorinated chromones derived from the compound show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Pharmaceutical Intermediates : It serves as a precursor to fungicides (e.g., 2-Arylphenyl Ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives) .

Methodological Recommendations

- Contradiction Analysis : Use tandem MS/MS to differentiate isomers with similar retention times.

- Crystallization : Slow evaporation from ethanol/water mixtures improves crystal quality for SHELXL refinement .

- Safety : Regularly monitor storage conditions using IoT-enabled temperature loggers to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.